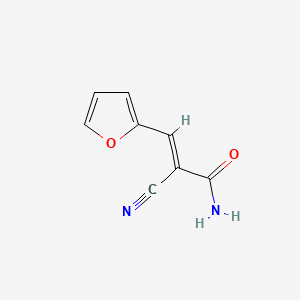
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea, also known as BMT-1, is a chemical compound that has been studied for its potential use in scientific research. It is a thiourea derivative that has shown promise in various applications, including as a potential anticancer agent.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea can inhibit the growth of cancer cells in vitro, as well as in animal models. Additionally, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth. Specifically, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea is its potential as a selective inhibitor of protein kinase CK2. Additionally, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea has shown low toxicity in animal models. However, N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea has poor solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the potential side effects of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea.
Direcciones Futuras
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is further exploring its potential as an anticancer agent, particularly in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea and its potential use in treating other diseases. Finally, developing more water-soluble derivatives of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea could help overcome some of the limitations in lab experiments.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-methylpiperazine and thiourea in the presence of a base. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-16-4-6-17(7-5-16)15-13(20)14-10-2-3-11-12(8-10)19-9-18-11/h2-3,8H,4-7,9H2,1H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGPQYBUVBYSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)



![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)


